

An In-depth Technical Guide to Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, with the IUPAC name 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester[1], is a heterocyclic organic compound featuring a thiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a probable synthetic route, and its potential applications in drug discovery and development, based on the activities of structurally related compounds. The document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and pharmacology.

Chemical Properties and Structure

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is characterized by a central thiazole ring substituted at the 2-position with a 2-methoxyphenyl group and at the 4-position with an ethyl carboxylate group.

Table 1: Physicochemical Properties of **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate**

Property	Value	Reference
IUPAC Name	2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester	[1]
CAS Number	115299-16-6	[1]
Molecular Formula	C ₁₃ H ₁₃ NO ₃ S	[1]
Molecular Weight	263.31 g/mol	[2]
Appearance	Yellow solid	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis

While a specific detailed experimental protocol for the synthesis of **Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate** is not readily available in the surveyed literature, a probable and widely used method for the synthesis of 2-aryl-thiazole-4-carboxylates is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

The synthesis of the target compound would likely proceed via the reaction of ethyl 2-chloroacetoacetate (or ethyl bromopyruvate) with 2-methoxybenzothioamide.

Reaction Scheme:

Materials:

- 2-methoxybenzothioamide
- Ethyl 2-chloroacetoacetate or Ethyl bromopyruvate
- Ethanol (or another suitable solvent)

- Sodium bicarbonate (for neutralization)

Procedure:

- Dissolve equimolar amounts of 2-methoxybenzothioamide and ethyl 2-chloroacetoacetate in ethanol.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- The product may precipitate out of the solution and can be collected by filtration.
- If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Note: This is a generalized protocol based on the Hantzsch thiazole synthesis. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve a high yield of the desired product.

Potential Biological Activities and Applications in Drug Development

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and infectious diseases.^[1] The thiazole ring is a versatile scaffold known to impart a range of biological activities. Based on studies of structurally similar compounds, the following potential applications are proposed.

Anti-inflammatory Activity

Thiazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Specifically, some thiazole-containing

compounds have shown selective inhibition of COX-2, an enzyme upregulated during inflammation.

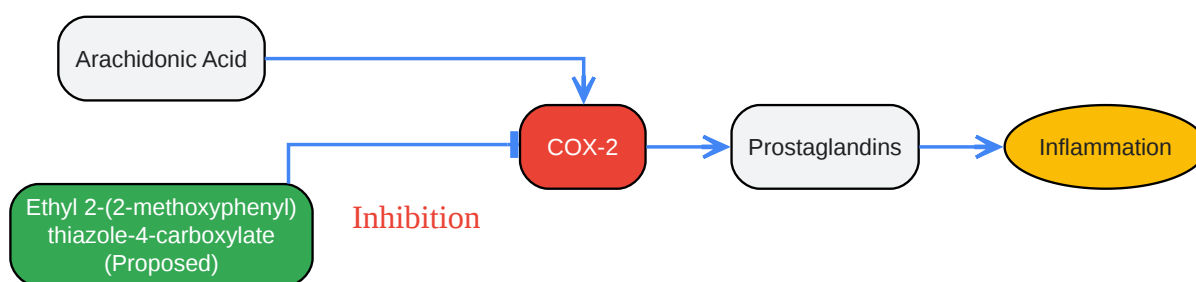
Table 2: COX Inhibition Data for Structurally Related Thiazole Derivatives

Compound	Target	IC ₅₀ (μM)	Cell Line	Reference
2a	COX-2	0.958	-	[3]
2j	COX-2	0.957	-	[3]
Celecoxib (Reference)	COX-2	0.002	-	[3]
A3	COX-2	<30	-	[4]

Note: The compounds listed are structurally related thiazole carboxamides and 2-(trimethoxyphenyl)-thiazoles, not the title compound.

Proposed Signaling Pathway for Anti-inflammatory Action:

The diagram below illustrates the potential mechanism of anti-inflammatory action via the inhibition of the COX-2 pathway, which leads to a reduction in prostaglandin synthesis.



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Caption: Proposed COX-2 Inhibition Pathway.

Anticancer Activity

Several studies have reported the anticancer properties of thiazole derivatives. A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Table 3: Anticancer and Tubulin Polymerization Inhibition Data for Structurally Related Thiazole Derivatives

Compound	Activity	IC ₅₀ (μM)	Cell Line	Reference
8f	Tubulin Polymerization Inhibition	4.23	Cell-free	[5]
3e	Tubulin Polymerization Inhibition	0.89	Cell-free	[6]
Combretastatin A-4 (Reference)	Tubulin Polymerization Inhibition	1.2	Cell-free	[6]
4c	Cytotoxicity	2.57	MCF-7	[7][8]
4c	Cytotoxicity	7.26	HepG2	[7][8]

Note: The compounds listed are structurally related 4-substituted methoxybenzoyl-aryl-thiazoles and 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, not the title compound.

Proposed Experimental Protocol: Tubulin Polymerization Assay

This assay evaluates the effect of a compound on the in vitro polymerization of tubulin.

- Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂).
- The test compound (dissolved in a suitable solvent like DMSO) is added at various concentrations.

- The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength.
- Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
- The IC_{50} value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Logical Workflow for Anticancer Drug Discovery with Thiazole Derivatives:



Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of ethyl thiazole-4-carboxylate have been investigated for their activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity Data for Structurally Related Thiazole Derivatives

Compound	Organism	MIC (µg/mL)	Reference
4e, 4f, 4k, 4l (sulfonamide derivatives)	Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, Aspergillus niger	Moderate to promising inhibition	
Compound 2 (thiazole derivative)	Staphylococcus aureus	0.70–1.40	[2]
Compound 9 (thiazole derivative)	Fungal strains	0.06–0.23	

Note: The compounds listed are derivatives of ethyl 2-aminothiazole-4-carboxylate and other thiazoles, not the title compound.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

- Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal).
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a valuable building block in the synthesis of potentially bioactive molecules. While direct biological data for this specific compound is limited in the public domain, the extensive research on structurally related thiazole derivatives suggests its potential as a precursor for novel anti-inflammatory, anticancer, and antimicrobial agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential. This technical guide provides a framework for researchers to initiate such investigations.

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